molecular formula C20H20N2O3 B15241305 Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Cat. No.: B15241305
M. Wt: 336.4 g/mol
InChI Key: JNSQHNQCOXBRRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate involves several steps. One common method includes the reaction of 4-cyanophenol with benzyl 4-piperidone under specific conditions to form the desired product. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the compound.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and selectivity, making it suitable for specialized research and industrial applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

benzyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

InChI

InChI=1S/C20H20N2O3/c21-14-16-6-8-18(9-7-16)25-19-10-12-22(13-11-19)20(23)24-15-17-4-2-1-3-5-17/h1-9,19H,10-13,15H2

InChI Key

JNSQHNQCOXBRRT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C#N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.